[3-(Propan-2-yl)oxetan-3-yl]methanol
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Overview
Description
[3-(Propan-2-yl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanol group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)oxetan-3-yl]methanol typically involves the formation of the oxetane ring followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors through intramolecular reactions. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization of the oxetane ring .
Chemical Reactions Analysis
Types of Reactions: [3-(Propan-2-yl)oxetan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various ethers or esters .
Scientific Research Applications
Chemistry: In chemistry, [3-(Propan-2-yl)oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, oxetane-containing compounds are explored for their potential therapeutic applications. The oxetane ring can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable intermediate in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and structural features make it suitable for various applications, including the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)oxetan-3-yl]methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the oxetane ring can participate in ring-opening reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Oxetan-3-ol: Similar to [3-(Propan-2-yl)oxetan-3-yl]methanol but lacks the isopropyl group.
Oxetan-3-one: Contains a carbonyl group instead of a hydroxyl group.
3,3-Dimethyloxetane: Has two methyl groups attached to the oxetane ring instead of an isopropyl group.
Uniqueness: this compound is unique due to the presence of both the isopropyl group and the hydroxyl group on the oxetane ring. This combination of functional groups imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
(3-propan-2-yloxetan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(3-8)4-9-5-7/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUFFUZPAMYTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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